L-Tetraguluronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

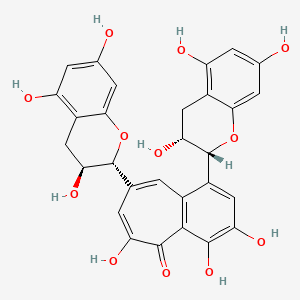

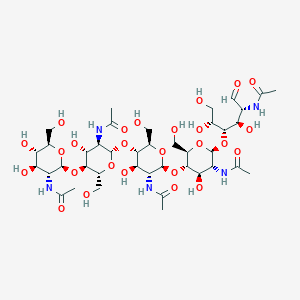

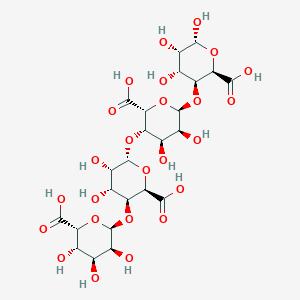

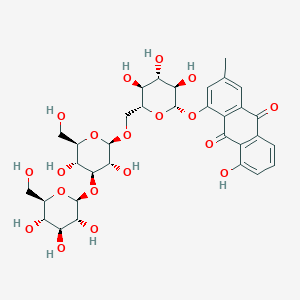

L'acide L-tétraguluronique est un copolymère de polysaccharide linéaire composé de quatre unités d'acide L-guluronique. Il est un composant important de l'alginate, un biopolymère naturel présent dans les parois cellulaires des algues brunes. Ce composé est connu pour ses propriétés structurales uniques et sa capacité à former des gels en présence de cations divalents tels que les ions calcium .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'acide L-tétraguluronique peut être synthétisé par hydrolyse contrôlée de l'alginate. Le processus implique la coupure sélective des liaisons glycosidiques dans l'alginate pour produire des oligomères de différentes longueurs, y compris l'acide L-tétraguluronique. Les conditions réactionnelles impliquent généralement l'utilisation d'acides doux ou d'enzymes pour atteindre le degré de polymérisation souhaité .

Méthodes de production industrielle : La production industrielle de l'acide L-tétraguluronique implique l'extraction de l'alginate à partir d'algues brunes, suivie de son hydrolyse partielle. L'alginate extrait est traité avec des enzymes ou des acides spécifiques dans des conditions contrôlées pour produire de l'acide L-tétraguluronique. Le produit est ensuite purifié par filtration et techniques de précipitation pour obtenir un composé de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : L'acide L-tétraguluronique subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique la conversion des groupes hydroxyle en groupes carbonyle, généralement à l'aide d'agents oxydants tels que le periodate.

Réduction : Les réactions de réduction peuvent convertir les groupes carbonyle en groupes hydroxyle, souvent à l'aide d'agents réducteurs comme le borohydrure de sodium.

Réactifs et conditions courants :

Oxydation : Periodate en solution aqueuse.

Réduction : Borohydrure de sodium dans le méthanol ou l'eau.

Substitution : Anhydride acétique pour l'acétylation, complexe trioxyde de soufre-pyridine pour la sulfatation.

Principaux produits formés :

Oxydation : Aldéhydes et cétones.

Réduction : Alcools.

Substitution : Dérivés acétylés ou sulfatés.

4. Applications de la recherche scientifique

L'acide L-tétraguluronique a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les propriétés et les réactions des polysaccharides.

Biologie : Il joue un rôle dans l'étude de la structure et de la fonction de la paroi cellulaire dans les algues brunes.

Médecine : L'acide L-tétraguluronique est étudié pour son utilisation potentielle dans les systèmes de délivrance de médicaments en raison de ses propriétés de formation de gels.

Industrie : Il est utilisé dans la production de matériaux biodégradables et comme épaississant dans les aliments et les cosmétiques

5. Mécanisme d'action

Le mécanisme d'action de l'acide L-tétraguluronique est principalement lié à sa capacité à former des gels en présence de cations divalents. Les groupes carboxyle des unités d'acide L-guluronique interagissent avec les cations, ce qui conduit à la formation d'un réseau tridimensionnel. Ce processus de gélification est crucial pour ses applications dans la délivrance de médicaments et le génie tissulaire .

Applications De Recherche Scientifique

L-Tetraguluronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the properties and reactions of polysaccharides.

Biology: It plays a role in the study of cell wall structure and function in brown algae.

Medicine: this compound is investigated for its potential use in drug delivery systems due to its gel-forming properties.

Industry: It is used in the production of biodegradable materials and as a thickening agent in food and cosmetics

Mécanisme D'action

The mechanism of action of L-Tetraguluronic acid is primarily related to its ability to form gels in the presence of divalent cations. The carboxyl groups of the L-guluronic acid units interact with the cations, leading to the formation of a three-dimensional network. This gelation process is crucial for its applications in drug delivery and tissue engineering .

Comparaison Avec Des Composés Similaires

L'acide L-tétraguluronique peut être comparé à d'autres oligomères d'acide L-guluronique, tels que :

Acide L-diguluronique : Composé de deux unités d'acide L-guluronique.

Acide L-triguluronique : Composé de trois unités d'acide L-guluronique.

Acide L-pentaguluronique : Composé de cinq unités d'acide L-guluronique.

Unicité : L'acide L-tétraguluronique est unique en raison de sa longueur de chaîne optimale, qui offre un équilibre entre la solubilité et la capacité de formation de gel. Cela le rend particulièrement utile dans les applications nécessitant des propriétés de gélification contrôlées .

Propriétés

IUPAC Name |

(2R,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O25/c25-1-2(26)13(17(34)35)47-22(7(1)31)45-11-4(28)9(33)24(49-15(11)19(38)39)46-12-5(29)8(32)23(48-16(12)20(40)41)44-10-3(27)6(30)21(42)43-14(10)18(36)37/h1-16,21-33,42H,(H,34,35)(H,36,37)(H,38,39)(H,40,41)/t1-,2-,3+,4+,5+,6-,7-,8-,9-,10-,11-,12-,13+,14+,15+,16+,21+,22+,23+,24+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIKIOHGMNUNBL-SNEZEHMFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@H]3C(=O)O)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@H]4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O25 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

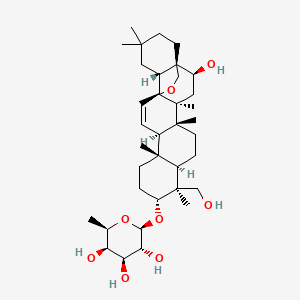

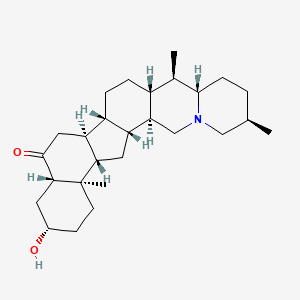

![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B8118303.png)